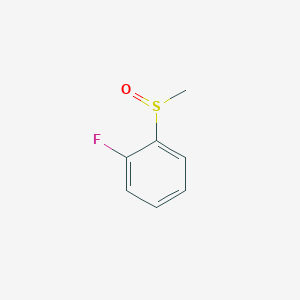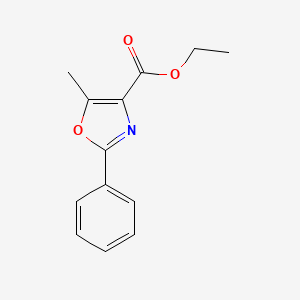![molecular formula C9H15IO2 B3042470 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane CAS No. 625114-56-9](/img/structure/B3042470.png)
8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane
Vue d'ensemble
Description
8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane, also known as IMD, is a synthetic compound that has gained significant attention in the scientific community due to its unique structural properties and potential applications in various fields. IMD has a spirocyclic structure that contains an iodine atom and two ether groups, making it a versatile compound for various chemical reactions. In
Applications De Recherche Scientifique
Synthesis and Characterization
8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane serves as a versatile synthetic intermediate in the creation of complex molecular structures, particularly in the realm of spiroacetal systems. Its utility is highlighted in the flexible synthesis of enantiomerically pure dioxaspiro compounds, which are crucial in various chemical syntheses including those of pharmaceutical intermediates, liquid crystals, and insecticides. For example, the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, derived from 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane, showcases the compound's role in forming bifunctional synthetic intermediates through selective deketalization processes, significantly optimizing yield and reducing reaction time in comparison to traditional methods (Zhang Feng-bao, 2006).
Optical and Nonlinear Optical Properties
Research into the nonlinear optical properties of derivatives of this compound, such as 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), has demonstrated potential applications in optical devices. APDA, in particular, has been studied for its suitability in nonlinear optical devices due to its favorable optical properties and second harmonic generation capabilities. These findings support the development of frequency doublers for laser diodes in the blue region, marking a significant advancement in optical materials science (K. Kagawa et al., 1994).
Phase Equilibria in Sustainable Solvents
Investigations into the solubility and phase behavior of 1,4-dioxaspiro[4.5]decane derivatives, particularly 1,4-dioxaspiro[4.5]decane-2-methanol (protected glycerol), in sustainable solvents have provided insights into their potential applications in alternative chemical processes. This research offers foundational data for future work involving these compounds in processes such as telomerization and extraction, contributing to the design of more sustainable and efficient chemical reactions (Catarina I. Melo et al., 2012).
Propriétés
IUPAC Name |
8-(iodomethyl)-1,4-dioxaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IO2/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULBVRAEWFBTMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CI)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide](/img/structure/B3042387.png)
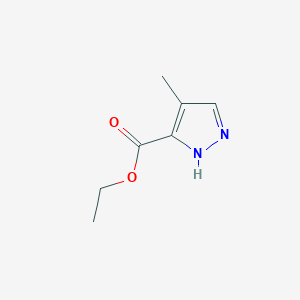
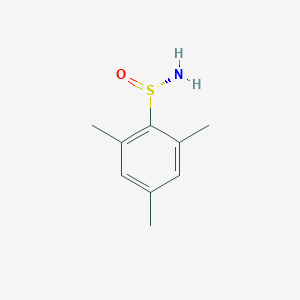

![6-[(2-Methylphenyl)methyl]pyridazin-3-ol](/img/structure/B3042396.png)
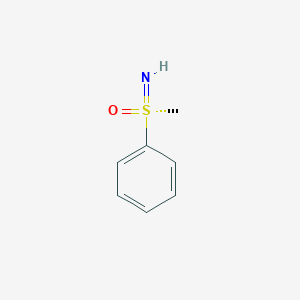
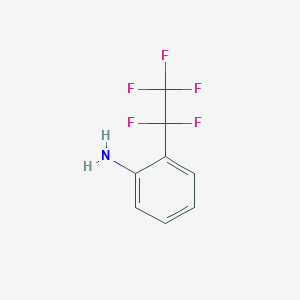
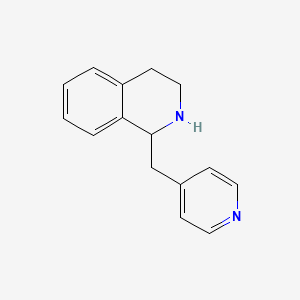
![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate](/img/structure/B3042401.png)

